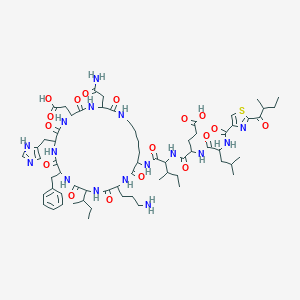
Bacitracin F
Übersicht
Beschreibung
Bacitracin is a cyclic peptide antibiotic first isolated from Bacillus licheniformis in 1945, known for its ability to inhibit bacterial cell wall synthesis . Bacitracin F, a specific analog within the bacitracin family, has been studied for its unique properties and its role in various biochemical processes. It is part of a mixture of at least 22 structurally related peptides, each with varying degrees of activity .
Synthesis Analysis
Synthetic studies have been conducted to replicate the structure of bacitracin F. An optical active 2-(2-methylbutyryl)thiazole-4-carboxylic acid, a component derived from bacitracin F, was synthesized starting from L-isoleucine. This synthesis led to the creation of a peptide derivative that closely resembles the N-terminal tetrapeptide of bacitracin F . Further synthetic efforts have produced peptide fragments corresponding to parts of bacitracin F, such as the branched part and the macrocyclic part of the cycloheptapeptide formula .
Molecular Structure Analysis
The molecular details of bacitracin F's target recognition have been elucidated through high-resolution crystal structures. These structures reveal how bacitracin F, in conjunction with metal ions like zinc, can envelope the pyrophosphate group of its target ligands, such as undecaprenyl-pyrophosphate. This sequestration is a unique mode of recognition for lipid pyrophosphates and provides insights into the antibiotic's function within bacterial membranes .
Chemical Reactions Analysis
Bacitracin F has been shown to inhibit the reductive activity of protein disulfide isomerase (PDI) by forming disulfide bonds with free cysteines in the substrate-binding domain of PDI. This interaction suggests a direct chemical reaction between bacitracin F and its target proteins . Additionally, bacitracin has been examined for its catalytic activity in the hydrolysis of aryl esters, where it acts less effectively than imidazole but demonstrates a stereoselective preference .
Physical and Chemical Properties Analysis
Bacitracin F, like other bacitracin analogs, requires divalent metal ions for its biological activity and can bind several transition metal ions. The coordination chemistry of its metal complexes is crucial for its function as an antibiotic . Bacitracin also inhibits the biosynthesis of peptidoglycan in bacterial cell walls by interfering with the dephosphorylation of lipid pyrophosphate intermediates . It has been found to inhibit the biosynthesis of sterols in animal cells, suggesting a potential mechanism for its toxicity .
Wissenschaftliche Forschungsanwendungen
-
Antibacterial Activity in Bacterial Membranes
-
Spore Coat Component in B. licheniformis
-
Studying Biochemical Processes
-
Enhancing Bacitracin Production
-
Resistance Mechanisms in Staphylococcus aureus
-
Lipid-Peptide Interaction Chemistry
These applications highlight the diverse roles of Bacitracin F in scientific research across various fields. If you need further details or have additional questions, feel free to ask! 😊
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in re-evaluating previously disregarded natural products using modern techniques that have been successful in revealing new insights in the antibacterial mechanisms that underpin these compounds . Future work will focus on optimizing the lead compounds identified in the study .
Eigenschaften
IUPAC Name |
5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(2-methylbutanoyl)-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H98N16O17S/c1-9-35(6)52(82-58(92)42(22-23-50(84)85)73-59(93)43(26-34(4)5)75-63(97)48-32-100-66(80-48)54(88)37(8)11-3)64(98)74-40-20-15-16-25-70-55(89)46(29-49(68)83)77-62(96)47(30-51(86)87)78-61(95)45(28-39-31-69-33-71-39)76-60(94)44(27-38-18-13-12-14-19-38)79-65(99)53(36(7)10-2)81-57(91)41(21-17-24-67)72-56(40)90/h12-14,18-19,31-37,40-47,52-53H,9-11,15-17,20-30,67H2,1-8H3,(H2,68,83)(H,69,71)(H,70,89)(H,72,90)(H,73,93)(H,74,98)(H,75,97)(H,76,94)(H,77,96)(H,78,95)(H,79,99)(H,81,91)(H,82,92)(H,84,85)(H,86,87) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQHQCOKGKLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2=CSC(=N2)C(=O)C(C)CC)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H98N16O17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bacitracin F | |
CAS RN |
22601-63-4 | |
| Record name | Bacitracin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



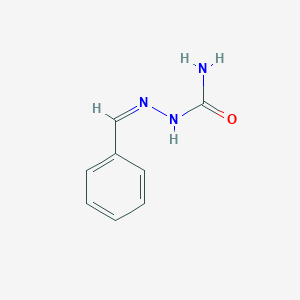
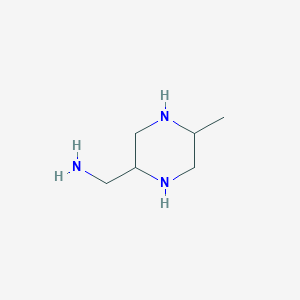
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)
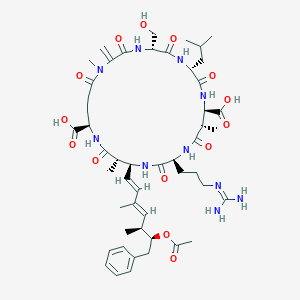
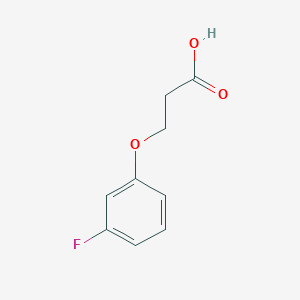

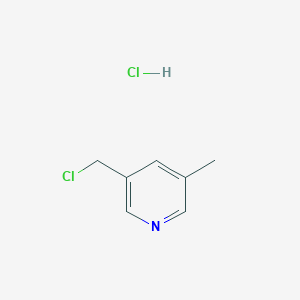

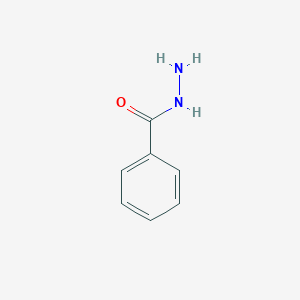

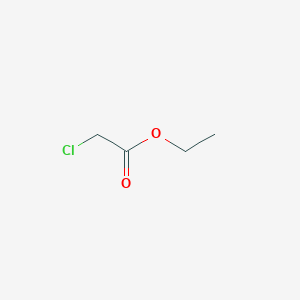
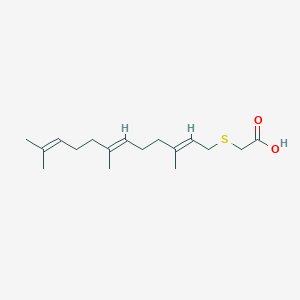
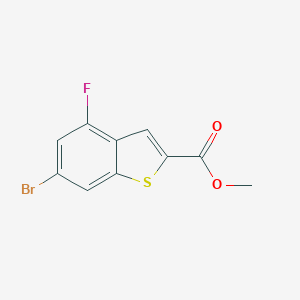
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)